molecular formula C10H17F3N2O2 B14044636 tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate

tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B14044636
M. Wt: 254.25 g/mol
InChI Key: TTZLWOFPFKRYBC-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine-based carbamate derivative characterized by:

  • Stereochemistry: (3R,4R) configuration.
  • Substituents: A trifluoromethyl (-CF₃) group at the 4-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the amine.
  • Role: Commonly used as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or antimalarial agents .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the Boc group facilitates selective deprotection during multi-step syntheses.

Properties

Molecular Formula

C10H17F3N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

tert-butyl N-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-7-5-14-4-6(7)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1

InChI Key

TTZLWOFPFKRYBC-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate

General Synthetic Strategy

The synthesis of this compound typically proceeds via:

  • Construction of the pyrrolidine ring with defined stereochemistry (3R,4R).
  • Introduction of the trifluoromethyl group at the 4-position.
  • Protection of the amine functionality as a tert-butyl carbamate (Boc) group.

The Boc protection is generally achieved by reacting the amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Detailed Synthetic Routes

Starting Materials and Key Intermediates
  • Chiral Pyrrolidine Precursors: The stereochemistry is often introduced using chiral pool synthesis or asymmetric catalysis starting from commercially available chiral amino acids or derivatives.
  • Trifluoromethylation: The trifluoromethyl group can be introduced either by nucleophilic trifluoromethylation reagents or by using trifluoromethyl-substituted building blocks.
Representative Synthesis Example

A representative synthetic route involves:

Step Reaction Conditions Yield (%) Notes
1 Formation of chiral pyrrolidine core Asymmetric catalysis or chiral pool synthesis 70-85 Ensures (3R,4R) stereochemistry
2 Introduction of trifluoromethyl group at C-4 Use of trifluoromethylating agents such as Ruppert-Prakash reagent (TMS-CF3) or electrophilic CF3 sources 60-75 Requires careful control to avoid racemization
3 Boc protection of amine Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C 80-95 Protects amine for stability and handling

Note: The stereochemistry is maintained throughout by using stereoselective reagents and mild conditions.

Industrial Scale Considerations

Industrial synthesis scales up the laboratory procedures with emphasis on:

  • Efficient stereoselective synthesis to minimize costly resolution steps.
  • Use of catalytic asymmetric methods to improve enantiomeric excess.
  • Optimization of purification steps such as crystallization or chromatography to achieve high purity.
  • Safety measures for handling trifluoromethylating reagents and Boc-protecting agents.

Reaction Analysis and Mechanistic Insights

Types of Reactions Involved

Reagents and Conditions

Reaction Type Reagents Typical Conditions Outcome
Pyrrolidine ring synthesis Chiral catalysts, amino acid derivatives Room temp to reflux Stereoselective ring closure
Trifluoromethylation TMS-CF3, Togni reagent, or CF3I Low temp, inert atmosphere Introduction of CF3 group
Boc protection Boc2O, base (Et3N) 0-25°C, DCM solvent Stable carbamate formation

Mechanistic Notes

  • The trifluoromethyl group stabilizes the pyrrolidine ring and influences the compound’s reactivity.
  • Boc protection prevents amine oxidation and facilitates purification.
  • Stereochemical integrity is preserved by controlling reaction temperature and reagent stoichiometry.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Temperature Reaction Time Yield (%) Purification Method
Pyrrolidine ring formation Chiral catalyst, amino acid derivative 25-80°C 6-24 h 70-85 Column chromatography
Trifluoromethylation TMS-CF3, base -20 to 0°C 2-6 h 60-75 Extraction, chromatography
Boc protection Boc2O, triethylamine, DCM 0-25°C 1-4 h 80-95 Crystallization or chromatography

Summary of Research Findings

  • The stereoselective synthesis of this compound is well-established, with multiple routes focusing on asymmetric synthesis and trifluoromethyl introduction.
  • Boc protection is a standard, high-yielding step to stabilize the amine.
  • Reaction conditions are optimized to maintain stereochemical purity and maximize yield.
  • The compound serves as a key intermediate in pharmaceutical research due to its unique trifluoromethylated pyrrolidine scaffold.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can provide structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Substituent Impact on Key Properties
Compound Name Substituent (Position) Stereochemistry Molecular Weight (g/mol) Key Properties/Applications Reference
tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate -CF₃ (4) (3R,4R) ~279.3 High lipophilicity; antimalarial intermediate
tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate 3-chlorophenyl (4) (3R,4S) ~326.8 Aromatic π-π interactions; kinase inhibitor precursor
tert-butyl ((3R,4S)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate 4-(CF₃)phenyl (4) (3R,4S) ~371.4 Increased bulk; potential CNS drug candidate
tert-butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate -OH (4) (3R,4R) ~202.2 Enhanced solubility; hydrogen-bond donor
tert-butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate -CH(CH₃)₂ (4) (3R,4S) ~228.3 Steric hindrance; protease inhibitor intermediate
Key Observations:
  • Trifluoromethyl vs. Chlorophenyl : The -CF₃ group increases electronegativity and metabolic stability compared to -Cl, which may reduce off-target interactions .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-(CF₃)phenyl) enhance π-π stacking in binding pockets, while aliphatic groups (e.g., -CH(CH₃)₂) improve membrane permeability .
  • Hydroxyl Group : The -OH substituent () significantly increases polarity, making it suitable for aqueous formulations but less ideal for blood-brain barrier penetration .

Stereochemical Influences

Table 2: Stereochemistry and Bioactivity
Compound Name Stereochemistry Reported Activity Reference
This compound (3R,4R) High selectivity in Plasmodium PIPK inhibition (IC₅₀ = 12 nM)
tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate (3R,4S) Reduced kinase inhibition (IC₅₀ = 450 nM) due to steric clash
tert-butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate trans (3R,4S) Moderate Raf kinase inhibition (IC₅₀ = 89 nM)
Key Observations:
  • The (3R,4R) configuration in the target compound optimizes binding to hydrophobic pockets in enzymes, as seen in antimalarial applications .
  • Epimerization to (3R,4S) or trans configurations often reduces potency due to misalignment with target active sites .
Key Observations:
  • Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig) are widely used for pyrrolidine functionalization .
  • High yields (>85%) are achievable for trifluoromethyl derivatives under optimized conditions , whereas chlorophenyl analogs require additional purification steps .

Biological Activity

tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic applications.

  • Chemical Formula : C10H17F3N2O2
  • Molecular Weight : 254.25 g/mol
  • CAS Number : 217096-36-1

The compound functions primarily as a modulator of biological pathways through its interaction with specific protein targets. Notably, it has been studied for its effects on the ubiquitin-proteasome system, particularly as an inhibitor of the von Hippel–Lindau (VHL) E3 ligase, which plays a crucial role in regulating hypoxia-inducible factor 1-alpha (HIF-1α) levels in cells .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various cancer cell lines. For example:

  • Cell Proliferation Inhibition : The compound showed IC50 values in the nanomolar range against breast cancer cell lines, indicating potent anti-proliferative effects.
  • Mechanistic Insights : It was found to induce apoptosis in treated cells through the activation of caspase pathways, suggesting a promising avenue for cancer therapy .

Structure-Activity Relationship (SAR)

A series of derivatives were synthesized to evaluate the impact of structural modifications on biological activity. Key findings include:

  • Substituent Effects : The presence of the trifluoromethyl group was critical for enhancing binding affinity to target proteins.
  • Optimal Configuration : The (3R,4R) stereochemistry was essential for maintaining biological potency, as shown in comparative studies with other stereoisomers .

Data Table: Biological Activity Overview

CompoundTargetIC50 (nM)Mechanism
This compoundVHL E3 ligase<40Inhibition of HIF-1α degradation
Derivative ACancer Cell Line50Apoptosis induction via caspases
Derivative BOther Targets100Modulation of metabolic pathways

Case Studies

  • Cancer Therapy : A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy in reducing tumor size in xenograft models by targeting HIF-1α pathways .
  • Neuroprotection : Another research effort indicated potential neuroprotective effects in models of neurodegeneration, suggesting broader therapeutic applications beyond oncology .

Q & A

Q. What synthetic strategies are commonly employed for the stereoselective synthesis of tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate?

The synthesis typically involves chiral resolution or asymmetric catalysis to control the (3R,4R) stereochemistry. Key steps include:

  • Boc protection : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., Et₃N or DMAP) .
  • Pyrrolidine ring formation : Cyclization of appropriately substituted precursors, often using Pd/C-catalyzed hydrogenation or reductive amination to establish the trifluoromethyl-pyrrolidine core .
  • Purification : Silica gel chromatography or recrystallization to achieve >95% purity, with enantiomeric excess (ee) validated by chiral HPLC or NMR analysis using chiral shift reagents .

Q. How is the enantiomeric purity of this compound validated in academic research?

Enantiomeric purity is critical for biological activity studies. Methods include:

  • Chiral HPLC : Employing columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time discrepancies confirm ee >97% .
  • NMR with chiral solvating agents : Eu(hfc)₃ or other lanthanide complexes induce chemical shift differences between enantiomers .
  • X-ray crystallography : Absolute configuration determination via single-crystal analysis, as demonstrated in structurally related carbamates .

Q. What analytical techniques are essential for characterizing this compound’s stability under varying conditions?

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >150°C for carbamates).
  • Hygroscopicity testing : Dynamic vapor sorption (DVS) to evaluate moisture uptake, critical for handling hygroscopic intermediates .
  • Forced degradation studies : Exposure to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, followed by LC-MS to identify degradation products .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The -CF₃ group is strongly electron-withdrawing, which:

  • Deactivates the pyrrolidine ring : Reduces susceptibility to electrophilic attack but enhances stability toward oxidation.
  • Directs regioselectivity : In Suzuki-Miyaura couplings, the CF₃ group adjacent to the reaction site increases para-selectivity due to steric and electronic effects .
  • Data example : In a palladium-catalyzed cross-coupling reaction, this compound showed 85% yield with 99% regioselectivity for the para-substituted product .

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties?

  • LogD calculations : Predicted LogD (pH 7.4) = 0.15 using software like Schrödinger’s QikProp, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • pKa estimation : The tertiary amine in the pyrrolidine ring has a calculated pKa ≈ 8.5, suggesting partial protonation at physiological pH .
  • Molecular docking : Used to predict binding affinity to targets like WDR5 or Plasmodium falciparum enzymes, guiding structure-activity relationship (SAR) studies .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

  • Catalyst loading : Pd/C or chiral catalysts used in asymmetric steps may require optimization (<5 mol%) to reduce costs .
  • Cryogenic conditions : Reactions requiring low temperatures (-78°C) are replaced with flow chemistry setups to maintain selectivity at scale .
  • Intermediate purification : Switch from column chromatography to crystallization (e.g., using tert-butyl methyl ether/heptane) improves yield and throughput .

Q. How is this compound utilized in PROTAC design for targeted protein degradation?

The carbamate serves as a linker between an E3 ligase ligand (e.g., thalidomide derivative) and a target protein binder. Key considerations:

  • Linker length : A 6-carbon chain (C6) optimizes ternary complex formation, as seen in WDR5 degraders with DC₅₀ values <100 nM .
  • Metabolic stability : Fluorination at the pyrrolidine position reduces oxidative metabolism, confirmed by microsomal stability assays (t₁/₂ >60 min in human liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.